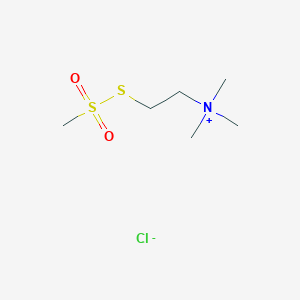

MTSET-Chloride

Description

Properties

Molecular Formula |

C6H16ClNO2S2 |

|---|---|

Molecular Weight |

233.8 g/mol |

IUPAC Name |

trimethyl(2-methylsulfonylsulfanylethyl)azanium;chloride |

InChI |

InChI=1S/C6H16NO2S2.ClH/c1-7(2,3)5-6-10-11(4,8)9;/h5-6H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

HOKRDLUOKQRXTE-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)CCSS(=O)(=O)C.[Cl-] |

Origin of Product |

United States |

Mechanistic Principles of Mtset Chloride in Cysteine Modification

Thiol-Disulfide Exchange Reaction Kinetics

MTSET-Chloride belongs to a class of reagents known for their rapid and specific reaction with sulfhydryl groups. The intrinsic reactivity of MTS reagents with thiols is notably high, typically on the order of 105 M-1 sec-1 interchim.frttuhsc.eduinterchim.fr. This high reactivity allows for efficient modification of cysteine residues, even those with lower intrinsic accessibility within a protein. Comparative studies indicate that MTSET is approximately 2.5 times more reactive with small sulfhydryl compounds than MTSEA and about 10 times more reactive than MTSES ttuhsc.eduinterchim.frusbio.net. This differential reactivity is a key factor in experimental design when using multiple MTS reagents. The kinetics of modification can also provide insights into the environment of the cysteine residue; slower reaction rates often suggest that the cysteine is located in a less accessible region, such as a protein crevice or buried within the protein structure ttuhsc.edu.

| Reagent | Relative Reactivity (vs MTSEA) | Typical Concentration | Typical Application Time |

| MTSET | 2.5x | 1 mM | 1-5 minutes |

| MTSEA | 1x | 2.5 mM | 1-5 minutes |

| MTSES | 0.1x (10x less than MTSET) | 10 mM | 1-5 minutes |

Table 1: Comparative reactivity and typical application parameters for MTSET and related MTS reagents.

Furthermore, MTS reagents, including MTSET, are known to hydrolyze in aqueous solutions over time, particularly at neutral to alkaline pH. MTSET exhibits a hydrolysis half-life of approximately 10 minutes at pH 7.5 and room temperature interchim.frusbio.net. Consequently, for optimal results and to ensure maximum reactivity, solutions of this compound are typically prepared immediately prior to use interchim.frusbio.net.

Influence of the Trimethylammonium Moiety on Interaction Dynamics

This compound is generally considered membrane impermeant, meaning it primarily reacts with cysteine residues exposed on the extracellular face of cell membranes or accessible from the intracellular side when applied to permeabilized cells or membrane preparations ttuhsc.edujneurosci.org. However, under certain conditions, such as the presence of transient electrical leaks in membrane patches, even membrane-impermeant MTS reagents like MTSET can exhibit trans-membrane modification ttuhsc.edu.

The introduction of a positive charge via MTSET modification can profoundly alter protein function. For instance, in ion channel studies, this charge modification can lead to changes in channel conductance, gating kinetics, or voltage dependence interchim.frnih.govrupress.orgnih.govnih.govjneurosci.orgrupress.org. In some cases, the added positive charge can restore or enhance protein activity, while in others, it may inhibit or alter its functional state rupress.orgnih.govnih.govrupress.org. The specific impact depends on the location and role of the modified cysteine residue within the protein's three-dimensional structure and functional mechanism. For example, MTSET modification of certain cysteine residues in CFTR channels has been shown to increase channel open probability rupress.org, while in BK channels, it alters the voltage and calcium dependence of gating rupress.org.

| Property | Value | Notes |

| Hydrolysis Half-life | ~10 minutes | At pH 7.5, room temperature |

| Intrinsic Reactivity | ~105 M-1 sec-1 | With thiols |

| Reaction Rate (example) | ~206 s-1 | For ClC-K1 K165C with 1 mM MTSET nih.gov |

Table 2: Key kinetic and stability properties of MTSET.

Stereochemical Implications of Mixed Disulfide Formation

The reaction of this compound with cysteine involves the formation of a mixed disulfide bond at the sulfur atom of the cysteine residue. While the sulfur atom in a disulfide bond (R-S-S-R') can, in principle, be a stereocenter, the direct formation of a mixed disulfide with a reagent like MTSET typically does not lead to the generation of distinct, stable stereoisomers that are routinely characterized or exploited in standard protein modification studies. The primary focus of MTSET modification is the chemical alteration of the cysteine residue and the resulting functional or structural consequences.

The modification replaces the thiol (-SH) group with a thioether-like linkage (-S-S-R'), where R' is the MTSET moiety. The stereochemical outcome at the sulfur atom is generally not a significant consideration in the application of MTSET for probing protein structure and function. Research findings primarily focus on the chemical modification, its rate, accessibility, and the functional impact of the introduced charge or steric bulk, rather than on the stereochemistry of the adduct itself.

Compound List:

this compound ([2-(Trimethylammonium)ethyl] Methanethiosulfonate (B1239399) Chloride)

MTSEA (2-Aminoethyl methanethiosulfonate)

MTSES (Sodium (2-sulfonatoethyl) methanethiosulfonate)

DTT (Dithiothreitol)

NEM (N-ethyl maleimide)

MTSMT (Methanethiosulfonate-methyltrimethylammonium)

MTSPA (3-aminopropyl MTS)

MTSEA-biotin (N-biotinylaminoethyl methanethiosulfonate)

MTSEH (2-(trimethylammonium)ethyl methanethiosulfonate)

Substituted Cysteine Accessibility Methodologies Scam Utilizing Mtset Chloride

Theoretical Framework and Design Paradigms

The core principle of SCAM using MTSET-Chloride is based on the covalent reaction between the reagent's methanethiosulfonate (B1239399) group and the sulfhydryl group of cysteine residues nih.govttuhsc.edu. This reaction leads to the irreversible modification of the cysteine, often resulting in a measurable change in the protein's function, such as altered ion channel conductance, transport activity, or ligand binding affinity nih.govttuhsc.eduresearchgate.net. The design paradigm involves strategically introducing single cysteine residues at specific positions within a protein that normally lacks them, or within a protein background where all endogenous cysteines have been mutated. This approach ensures that any observed functional alteration or labeling event can be directly attributed to the introduced cysteine at a known location uni-marburg.deresearchgate.net.

This compound's positive charge is a key feature that can influence its accessibility and interaction with charged environments within or around a protein ttuhsc.educore.ac.uk. This charge can be exploited to probe electrostatic potentials within protein pores or binding sites. For instance, comparing the reactivity of this compound with negatively charged MTS reagents like MTSES can reveal information about the local charge distribution core.ac.ukrupress.orgnih.govresearchgate.net. The size of this compound also contributes to its utility, as it can differentiate between residues accessible to smaller or larger probes nih.gov.

Strategic Mutagenesis for Cysteine Introduction

The success of SCAM hinges on the precise introduction of cysteine residues. This is typically achieved through site-directed mutagenesis, where specific codons in the gene encoding the protein of interest are altered to code for cysteine uni-marburg.dettuhsc.eduresearchgate.net. A common strategy involves first generating a "cysteine-free" or "cys-less" version of the protein by mutating all endogenous cysteine residues to alanine (B10760859) or serine nih.govuni-marburg.deresearchgate.net. This minimizes interference from native cysteines, which might otherwise react with the MTS reagents. Subsequently, individual residues at desired positions are mutated back to cysteine, creating a series of single-cysteine variants. Each variant is then expressed and functionally characterized to ensure that the introduced cysteine does not abolish or significantly alter the protein's native function, a prerequisite for reliable accessibility measurements uni-marburg.deresearchgate.net.

Methodological Protocols for Accessibility Measurements

The experimental application of this compound in SCAM protocols varies depending on whether the target residues are exposed to the extracellular or cytoplasmic side of the membrane.

Extracellular Pathway Accessibility Studies

For probing residues accessible from the extracellular environment, intact cells expressing the cysteine-substituted protein are typically used ttuhsc.eduresearchgate.netnih.gov. The cells are incubated with this compound in the extracellular buffer. Due to its charge and chemical properties, this compound is generally considered membrane-impermeant, meaning it primarily reacts with cysteine residues located on the outer surface of the plasma membrane ttuhsc.edubiorxiv.org. Following incubation, the cells are washed to remove unbound reagent, and the functional consequences of this compound modification are assessed, often using electrophysiological techniques like patch-clamp recording nih.govnih.gov.

Cytoplasmic Pathway Accessibility Studies

To assess the accessibility of cysteine residues from the cytoplasmic side, different experimental setups are employed biorxiv.orgnih.govacs.org. This can involve:

Permeabilized cells or excised membrane patches: Cells are permeabilized, or membrane patches are excised (e.g., inside-out patches), allowing direct access of this compound to the cytoplasmic face of the membrane nih.govacs.org.

Membrane fractions: Isolated membrane fractions containing the protein of interest can be incubated with this compound, providing access to cysteines on both extracellular and cytoplasmic faces, depending on how the membranes are prepared and exposed nih.govjneurosci.org.

In these protocols, the rate and extent of this compound modification are measured, often by observing changes in protein function or by directly detecting the modification using techniques like mass spectrometry nih.govttuhsc.edunih.gov.

Management of Endogenous Cysteine Reactivity in SCAM

Endogenous cysteine residues present in the protein or in other cellular components can react with this compound, leading to misleading results. Therefore, managing endogenous cysteine reactivity is crucial uni-marburg.deresearchgate.netsemanticscholar.org. The primary strategy is to create a cysteine-free background for the protein of interest through site-directed mutagenesis, as described in Section 3.2. If complete elimination of endogenous cysteines is not feasible or affects protein function, researchers may employ strategies such as:

Differential labeling: Using MTS reagents of different sizes and charges (e.g., MTSET vs. MTSES) to distinguish between residues with varying accessibility nih.gov.

Blocking agents: Pre-treating the protein with a different thiol-reactive agent to block endogenous cysteines before applying this compound, although this requires careful validation.

Experimental design: Designing experiments that specifically target the introduced cysteine, for example, by controlling the direction of reagent application (extracellular vs. cytoplasmic) and using thiol scavengers on the opposite side of the membrane to prevent unwanted "trans" modification ttuhsc.edu.

Interpretation of Reactivity Profiles in SCAM Experiments

The interpretation of this compound reactivity profiles provides insights into the protein's structure and dynamics. The extent and rate of modification, often correlated with a change in protein function, indicate the accessibility of the introduced cysteine residue to the reagent nih.govttuhsc.eduresearchgate.net.

Accessibility Mapping: Residues that are readily modified by this compound are considered solvent-exposed. Differences in modification rates between different cysteine mutants can be used to build a map of the protein's surface or internal cavities ttuhsc.edunih.gov.

Conformational Changes: Changes in this compound reactivity upon ligand binding, channel gating, or other functional states can reveal conformational rearrangements within the protein biorxiv.orgnih.govplos.org. For example, if a particular residue becomes more accessible to this compound upon channel opening, it suggests a structural change that exposes that site.

Electrostatic Potential: Comparing the reactivity of this compound (positive charge) with MTSES (negative charge) can help map the electrostatic potential within protein pores. A preference for MTSES at a particular site might indicate a positively charged environment, while a preference for MTSET could suggest a negatively charged or neutral environment core.ac.ukrupress.orgnih.govresearchgate.net.

Quantitative Analysis: Data from functional assays (e.g., changes in current amplitude) or direct labeling measurements (e.g., mass spectrometry of labeled peptides) can be quantified to provide relative accessibility values or kinetic parameters, allowing for more detailed structural interpretations nih.govttuhsc.edunih.gov.

Illustrative Research Findings:

Studies have utilized this compound extensively to map various protein structures. For instance, in the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, this compound has been used to probe the accessibility of residues within the pore and transmembrane domains, revealing how different regions respond to channel gating researchgate.netnih.govsemanticscholar.org. Research on the serotonin (B10506) transporter (SERT) has employed this compound to investigate the conformational changes associated with substrate and ion binding, demonstrating how extracellular and cytoplasmic pathways respond differently to these events biorxiv.orgresearchgate.net. Similarly, studies on the glycine (B1666218) receptor (GlyR) have used this compound to show that the surface accessibility of its M2-M3 loop increases upon channel activation nih.gov.

Data Table: Comparative Accessibility and Reactivity of this compound in SCAM Studies

| Protein Studied | Residue/Location | Accessibility Side | Reactivity/Effect Observed with this compound | Notes/Context | Source(s) |

| CFTR | S341C | Extracellular | Modification, altered I-V relationship | Suggests a barrier restricting cytoplasmic access of bulky reagents. | nih.gov |

| CFTR | I344C, V345C, M348C | Extracellular | Modification, altered I-V relationship | Similar to S341C, indicating restricted cytoplasmic access. | nih.gov |

| CFTR | I344C, V345C, M348C | Cytoplasmic | Modification, altered I-V relationship | Residues were accessible to internal MTS reagents. | nih.gov |

| SERT | Y107C | Extracellular | Reactivity modulated by 5-HT and Cl⁻ | Indicates conformational changes in the extracellular pathway upon ligand binding. | biorxiv.orgresearchgate.net |

| SERT | S277C | Cytoplasmic | Reactivity modulated by 5-HT and Cl⁻ | Reveals conformational changes in the cytoplasmic pathway, often opposite to extracellular pathway responses. | biorxiv.orgresearchgate.net |

| GlyR | R271C to K276C | Extracellular | Faster reactivity in glycine-bound state | Increased surface accessibility of the M2-M3 loop upon channel activation. | nih.gov |

| CLC-0 | Y512C | Pore | More rapid modification by MTSES than MTSET | Suggests a positive intrinsic pore potential attracting the negatively charged MTSES. | core.ac.uk |

| EAAT1 | L296C, G299C | TM5 (External) | Inhibition potentiated by glutamate/TBOA | Demonstrates conformationally sensitive reactivity of TM5 residues during transport. | plos.org |

Application of Mtset Chloride in Ion Channel and Transporter Mechanistic Elucidation

Mapping of Transmembrane Protein Architecture

The precise arrangement of amino acid residues within the transmembrane domains of ion channels and transporters dictates their function. MTSET-Chloride, when used in conjunction with site-directed mutagenesis to introduce cysteine residues at specific locations, enables the mapping of these protein architectures.

By systematically introducing cysteine residues into various transmembrane segments and assessing their modification by this compound, researchers can identify residues that are exposed to the aqueous pore environment. Modification of these residues often leads to measurable changes in ion flux, single-channel conductance, or channel block.

For instance, studies on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel have utilized this compound to probe the pore-lining regions of its transmembrane segments. Cysteine substitutions in the sixth transmembrane segment (TM6) of CFTR, such as at positions I344 and M348, when modified by this compound, resulted in altered single-channel amplitudes and gating properties nih.govsemanticscholar.orgrupress.orgnih.gov. Specifically, this compound modification of I344C and M348C in CFTR was found to increase the single-channel amplitude, suggesting that the introduced positive charge influences ion conduction or pore geometry nih.govsemanticscholar.org. Similarly, in the CFTR TM1 segment, modification of L102C by this compound led to a significant increase in macroscopic currents and even rendered the channel permanently open, indicating that this residue is critical for pore function and gating nih.gov. In ClC channels, this compound modification of cysteines in the P1 region (e.g., K231C, P234C, H237C) resulted in channel block, suggesting these residues are accessible to the pore and contribute to ion permeation physiology.org.

Table 1: Effects of this compound Modification on Single-Channel Amplitude in CFTR

| Residue Position (TM) | Mutation | This compound Modification Effect on Amplitude | Reference |

| I344 (TM6) | I344C | Increased amplitude (12 ± 1%) | nih.gov |

| M348 (TM6) | M348C | Increased amplitude (12 ± 1%) | nih.gov |

| R352 (TM6) | R352C | Restored amplitude to wild-type level | nih.gov |

| L102 (TM1) | L102C | Increased current amplitude (108.5 ± 9.5%) | nih.gov |

| R303 (TM5) | R303C | Increased amplitude to near wild-type level | nih.gov |

The vestibules of ion channels are aqueous cavities that connect the pore to the extracellular or intracellular solutions. This compound's chemical properties, particularly its positive charge and moderate size, can be exploited to distinguish regions accessible from different sides of the membrane. While this compound is generally considered membrane impermeant, its accessibility to cysteines can reveal their location relative to the lipid bilayer and the protein's extracellular or intracellular compartments.

Studies have shown that this compound can access residues from both the extracellular and intracellular sides, although its permeability across the membrane is limited compared to smaller reagents like MTSEA benchchem.comttuhsc.edu. For example, in CFTR, cysteines engineered into TM6 were found to be accessible to intracellularly applied this compound when the channels were open amanote.com. Similarly, in ClC-0 channels, this compound modification patterns indicated that certain residues in the pore were accessible from the extracellular side, while others were accessible from the intracellular side physiology.orgnih.gov. The differential accessibility of this compound to cysteines located at different depths within the pore or vestibule can help delineate the boundaries of these regions and understand how they change during channel gating.

Investigation of Gating Mechanisms and Conformational Transitions

The process by which ion channels open and close in response to stimuli (gating) involves complex conformational changes within the protein. This compound is a powerful tool for studying these dynamics by reporting on the accessibility and functional consequences of modifying specific residues at different stages of the gating cycle.

A key application of this compound is in assessing how the conformational state of an ion channel influences the accessibility of its cysteine residues. By comparing the rate or extent of this compound modification of a cysteine mutant in different functional states (e.g., open vs. closed, activated vs. inactivated), researchers can infer which parts of the protein undergo conformational changes during gating.

In CFTR, this compound modification of cysteines in TM6 has revealed state-dependent accessibility. For example, cysteines introduced at positions T338C, S341C, and I344C showed reduced modification by this compound in non-activated (closed) channels compared to activated (open) channels, indicating that these regions become more exposed upon channel opening amanote.com. Similarly, for the glycine (B1666218) receptor, MTSET modification rates of S273C were significantly faster in the open channel state than in the closed state, suggesting that the M2-M3 loop, where S273 is located, becomes more accessible during activation jneurosci.org. For KCa3.1 channels, MTSET modification of V275C was found to be approximately 1000-fold faster in the open state compared to the closed state, highlighting a substantial conformational change in the pore region upon activation rupress.org. In the serotonin (B10506) transporter (SERT), this compound inhibition was sensitive to Na+ binding, with Na+ stabilizing an outward-open conformation that increased this compound reactivity at Cys107 researchgate.netmdpi.com.

Table 2: State-Dependent this compound Modification of Cysteine Residues

| Channel/Transporter | Residue (TM) | State Comparison | Relative Modification Rate (MTSET) | Observation | Reference |

| CFTR | T338 (TM6) | Open vs. Closed | Increased | More accessible in open state | amanote.com |

| CFTR | S341 (TM6) | Open vs. Closed | Increased | More accessible in open state | amanote.com |

| CFTR | I344 (TM6) | Open vs. Closed | Increased | More accessible in open state | amanote.com |

| Glycine Receptor | S273 (M2-M3) | Open vs. Closed | ~6.5-fold faster | Increased surface accessibility in open state | jneurosci.org |

| KCa3.1 | V275 (S6) | Open vs. Closed | ~1000-fold faster | Increased accessibility in open state | rupress.org |

| SERT | C107 (TM1) | Na+ bound vs. Free | Increased | Stabilized outward-open conformation | researchgate.netmdpi.com |

Voltage-gated ion channels possess voltage sensors that move in response to changes in membrane potential, generating gating currents. While direct measurement of gating currents modulated by this compound is less commonly reported, the profound effects of this compound modification on channel gating kinetics and voltage dependence (as discussed in the next section) indirectly reflect its impact on the voltage-sensing machinery or the transmission of voltage-sensing movements to the pore gate. For example, modifications that alter the voltage dependence of channel activation or inactivation imply that the modified residue is in proximity to or influences the movement of charged gating particles.

This compound modification can significantly alter the probability of a channel being open (Po) and its gating kinetics (e.g., mean open time, mean closed time). These changes provide direct quantitative evidence of how specific residue modifications impact channel function.

In CFTR, this compound modification of the cysless/M348C mutant channel, in the presence of ATP, resulted in a substantial increase in open probability (Po) from 0.24 to a value threefold higher, alongside an increase in open time and opening rate nih.gov. Similarly, modification of I344C in CFTR dramatically increased the open time, leading to a Po increase from 0.65 to 0.92 semanticscholar.org. For the L102C mutant of CFTR, this compound modification resulted in a channel that remained nearly permanently open, even in the absence of ATP nih.gov. These modifications often stabilize the open state or alter the rates of transitions between closed and open states. For instance, this compound modification of I344C and M348C in CFTR was found to prolong the open time and shorten the closed time, suggesting that the deposition of positive charges at these positions stabilizes the open state and destabilizes the closed state nih.gov.

Table 3: Impact of this compound Modification on CFTR Gating Parameters

| Residue Position (TM) | Mutation | Parameter Affected | Pre-Modification Value | Post-Modification Value | Change | Reference |

| M348 (TM6) | M348C | Open Probability (Po) | 0.24 ± 0.03 | ~0.72 | Increased | nih.gov |

| I344 (TM6) | I344C | Open Probability (Po) | 0.65 ± 0.02 | 0.92 ± 0.01 | Increased | semanticscholar.org |

| I344 (TM6) | I344C | Open Time | N/A | Prolonged | Increased | nih.gov |

| I344 (TM6) | I344C | Closed Time | N/A | Shortened | Decreased | nih.gov |

| M348 (TM6) | M348C | Open Time | N/A | Prolonged | Increased | nih.gov |

| M348 (TM6) | M348C | Closed Time | N/A | Shortened | Decreased | nih.gov |

| L102 (TM1) | L102C | Open Probability (Po) | N/A | Permanently open | Dramatically Increased | nih.gov |

Characterization of Ion Permeation Pathways

The precise architecture of ion permeation pathways, including selectivity filters and gating mechanisms, is crucial for channel and transporter function. MTSET's ability to covalently modify specific cysteine residues allows for the functional characterization of these regions.

The selectivity filter is the narrowest part of the ion channel pore, responsible for discriminating between ions based on size and charge. MTSET's size and charge allow it to probe the dimensions and dynamic conformational changes within these filters.

Studies on the M2 ion channel of the influenza A virus utilized MTSET to investigate pore accessibility, revealing that extracellular application of MTSET led to decreased conductance in certain cysteine mutants (e.g., A30C, G34C). This indicated that these residues line the pore, and that the pore may widen near the extracellular opening, as MTSET did not inhibit mutants closer to the extracellular end. Intracellular application of MTSET also affected the W41C mutant, suggesting a constriction between residues 34 and 41 that impedes reagent passage, consistent with His-37 acting as the selectivity filter. nih.govasm.org

Similarly, research on the FMRF-amide-activated sodium channel (FaNaC) employed MTSET to map residues within the first transmembrane segment (TM1), confirming that TM1 lines the ion translocation pathway. Accessibility to MTSET indicated the presence of a charge selectivity filter in the outer vestibule. embopress.org

In TRPV channels, MTSET has been used to probe the state-dependence of selectivity filter accessibility. Studies on TRPV1 showed that even large cationic reagents like MTSET could traverse the selectivity filter of closed channels, suggesting the filter itself may not act as the primary activation gate, although state-dependent accessibility implies structural rearrangements. elifesciences.orgelifesciences.org

The charged nature of MTSET makes it particularly useful for evaluating the role of electrostatic interactions in ion flux. When MTSET modifies a cysteine residue, it introduces a permanent positive charge, which can alter the local electrostatic environment and consequently affect ion permeation.

For instance, in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, MTSET modification of cysteines in the pore's outer vestibule has been shown to increase single-channel chloride conductance. This effect is hypothesized to arise from enhanced electrostatic attraction of chloride ions by the introduced positive charge. researchgate.net

In voltage-gated channels, the movement of charged residues, such as those in the S4 helix, can influence the local concentration and protonation state of nearby cysteine residues. MTSET's interaction with these cysteines can reveal how voltage-induced conformational changes affect the electrostatic environment and, by extension, ion flux. researchgate.net Furthermore, studies on TMEM16A channels demonstrated that MTSET modification of specific cysteine residues altered the rectification of current-voltage (I-V) curves, mimicking electrostatic control of anion flux. rupress.org

Studies on Specific Ion Channel and Transporter Families

This compound has been widely applied across various protein families to elucidate their specific functional mechanisms.

MTSET has been a key tool in identifying pore-lining segments of CFTR and understanding its gating mechanisms. Substituted cysteine accessibility mutagenesis (SCAM) experiments using MTSET have helped define which transmembrane segments (TMs), such as TM1, TM6, and TM12, contribute to the CFTR pore. nih.govresearchgate.net These studies have also revealed that MTSET modification of cysteines within TM1 can lead to significant increases in macroscopic currents, suggesting a role for these residues in gating or permeation. For example, modification of L102C on the cytoplasmic side of CFTR TM1 by MTSET resulted in a substantial increase in macroscopic currents.

Table 1: Functional Effects of MTSET Modification on CFTR L102C Mutant

| Mutant | Modification Side | Reagent | Functional Effect | Reference |

|---|

MTSET accessibility studies have also helped pinpoint bottleneck regions within the CFTR pore, which are thought to be critical for gating. pnas.org

Voltage-Gated Potassium Channels: MTSET has been crucial for mapping the pores of various potassium channels. In the influenza M2 channel, MTSET was used to identify residues lining the pore and to characterize a constriction that likely serves as the selectivity filter. nih.govasm.org For the FaNaC channel, MTSET accessibility studies helped delineate the pore pathway and identify a charge selectivity filter in the outer vestibule. embopress.org

In Shaker potassium channels, MTSET has been used to probe the accessibility of cysteine residues in the voltage-sensing domain at different membrane potentials. For the V474C mutant, rate constants for MTSET modification were determined for different channel states, providing insights into the conformational dynamics of the voltage sensor.

Table 2: MTSET Modification Rate Constants for Shaker K+ Channel V474C

| State | Reagent | Rate Constant (M⁻¹s⁻¹) |

|---|---|---|

| Open | MTSET | 3.9 × 10³ |

| Inactivated | MTSET | Not specified |

Studies on TRPV channels have used MTSET to investigate the state-dependence of selectivity filter accessibility, suggesting that while the filter may not be the primary gate, it undergoes conformational changes during channel activation. elifesciences.orgelifesciences.org Furthermore, MTSET accessibility assays are employed to study gating mechanisms in other voltage-gated potassium channel families. rupress.org

Voltage-Gated Sodium Channels: MTSET has also been applied to voltage-gated sodium (NaV) channels. In cardiac Nav1.5 channels, the sensitivity of cysteine mutants in the intracellular end of domain IV S6 (DIVS6) to MTSET was correlated with the channel's steady-state availability, linking fast inactivation mechanisms to the accessibility of these residues. frontiersin.org Generally, MTSET is used in SCAM approaches to probe the pore accessibility of NaV channels. nih.govplos.orgrupress.org

The serotonin transporter (SERT), a key member of the NSS family, has been extensively studied using MTSET to understand its transport mechanism and conformational changes. MTSET modification of cysteine residues strategically placed in the extracellular and cytoplasmic pathways of SERT has allowed researchers to measure cysteine accessibility and infer ligand-induced conformational transitions. nih.govmdpi.comresearchgate.netbiorxiv.org

These studies have shown that MTSET modification of specific SERT cysteine mutants can inhibit substrate uptake, providing kinetic data on the modification rates. nih.govmdpi.com For example, the concentration of MTSET required for half-maximal inhibition of substrate transport or binding is used to calculate cysteine reactivity rate constants, offering insights into the dynamic accessibility of different regions of the transporter. nih.govmdpi.com Furthermore, it has been demonstrated that chloride ions, in conjunction with sodium ions, can facilitate conformational changes in SERT from an outward-open to an inward-open state, a process that can be probed by monitoring MTSET accessibility. biorxiv.org

Compound List:

This compound: (2-(2-((2-Maleimidoethyl)disulfanyl)ethyl)methanethiosulfonate chloride) - A sulfhydryl-reactive probe.

Ligand-Gated Ion Channels (e.g., ACh and GABAa Receptors)

Ligand-gated ion channels (LGICs) are crucial for rapid synaptic transmission. This compound has been extensively utilized to map functional regions within these complex proteins, particularly the γ-aminobutyric acid type A (GABAA) receptor.

In studies investigating the GABAA receptor, this compound has been employed to probe the pre-M1 region of its subunits. By mutating specific charged residues to cysteine, researchers can assess the local electrostatic environment. For instance, comparing the reaction rates of this compound (positively charged) with MTS-ethylsulfonate (MTSES, negatively charged) can reveal the charge distribution around the introduced cysteine. Faster this compound rates compared to MTSES, for example, suggest a negatively charged microenvironment jneurosci.org. Furthermore, covalent modification of cysteines by this compound can lead to functional alterations in GABA-evoked currents (IGABA). Specific mutations in the pre-M1 region of GABAA receptor subunits, when modified by this compound, have been shown to either increase or decrease IGABA, providing clues about the role of these residues in channel gating jneurosci.org.

The M2-M3 loop of the GABAA receptor has also been a target for this compound-based investigations. Residues within this loop were mutated to cysteine, and their accessibility and reactivity to this compound were assessed in different functional states of the receptor (e.g., in the presence or absence of GABA) researchgate.net. These studies revealed that this compound modification could lead to state-dependent functional changes, such as potentiation of subsequent GABA-induced currents, highlighting the dynamic nature of this region during channel activation researchgate.net.

Additionally, this compound and related MTS reagents have been instrumental in dissecting the benzodiazepine (B76468) (BZD) binding site within the GABAA receptor's γ2 subunit. By introducing cysteines into specific loops implicated in BZD binding and observing the effects of MTS modification on GABA EC50 values, researchers have identified residues that line the BZD binding pocket and influence allosteric modulation psu.edu.

While specific studies detailing this compound use on nicotinic acetylcholine (B1216132) receptors (nAChRs) were not prominently featured in the initial search results, the general principle of SCAM with MTS reagents is highly applicable to nAChRs, which are also members of the Cys-loop superfamily of ligand-gated ion channels. The M2M3 loop, for example, is known to be critical for gating and coupling ligand binding to channel opening in nAChRs, making it a potential target for this compound-based investigations jneurosci.org.

Table 1: this compound Labeling and Functional Effects on GABAA Receptors

| Receptor Subunit | Residue Position | Mutation | Location | MTSET Application (State) | Observed Effect on IGABA | Reference |

| α1 | 219 | K219C | Pre-M1 | Absence of GABA | Increased (34 ± 2%) | jneurosci.org |

| β2 | 213 | K213C | Pre-M1 | Absence of GABA | Increased (34 ± 9%) | jneurosci.org |

| β2 | 215 | K215C | Pre-M1 | Absence of GABA | Increased (34 ± 2%) | jneurosci.org |

| α1 | 221 | K221C | Pre-M1 | Absence of GABA | Decreased (60 ± 4%) | jneurosci.org |

| γ2 | 79 | A79C | BZD binding site | MTSEA-biotin | Shifted GABA EC50 | psu.edu |

| γ2 | 81 | T81C | BZD binding site | MTSEA-biotin | Shifted GABA EC50 | psu.edu |

| α1 | 279 | V279C | M2-M3 loop | Absence of GABA | Potentiated | researchgate.net |

| α1 | 278 | K278C | M2-M3 loop | Absence of GABA | Potentiated | researchgate.net |

Glycine Transporters (GlyT1)

Glycine transporter 1 (GlyT1) is a critical Na+/Cl−-dependent symporter responsible for regulating extracellular glycine concentrations, particularly in glutamatergic synapses. This compound has proven to be a valuable tool for investigating the conformational dynamics and substrate-binding mechanisms of GlyT1.

Studies have employed this compound to probe the accessibility of introduced cysteine residues within GlyT1b, a specific isoform. For example, a cysteine at position 62 (Cys62) in the transmembrane domain 1 (TM1) of GlyT1b was found to be reactive towards this compound, leading to inhibition of transport activity and binding. Mutation of this residue to alanine (B10760859) (C62A) significantly reduced this inactivation, confirming Cys62 as a site of modification biorxiv.orgpnas.org. By introducing cysteines at various positions within the extracellular and cytoplasmic pathways of GlyT1b, researchers have used this compound to monitor conformational changes induced by ions (Na+, Cl−) and the substrate glycine biorxiv.orgpnas.orgnih.govnih.gov. These studies have revealed that ions and substrate binding stabilize specific conformations, such as outward-open or outward-closed states, which are probed by the differential reactivity of these engineered cysteines with this compound biorxiv.orgpnas.orgnih.gov. The protective effects of substrates or ions against this compound labeling can also provide insights into their binding sites and their influence on transporter conformation nih.govresearchgate.net.

Table 2: this compound Labeling and Functional Effects on Glycine Transporters (GlyT1)

| Transporter | Residue Position | Mutation | Location | MTSET Application | Observed Effect on Transport/Binding | Reference |

| GlyT1b | 62 | C62A | TM1 | Baseline | Reduced MTSET inactivation | biorxiv.orgpnas.org |

| GlyT1b | Various | Inserted Cys | Extracellular/Cytoplasmic pathways | Various | Probed conformational changes | biorxiv.orgpnas.orgnih.govnih.gov |

Chloride Channels (ClC Family)

The CLC family of chloride channels is diverse, playing critical roles in cellular excitability, transepithelial transport, and organelle pH regulation researchgate.netwikipedia.orgfrontiersin.orgnih.gov. Understanding the structure-function relationship of these channels, particularly the architecture of their pores and gating mechanisms, is essential. This compound has been employed to investigate these aspects.

In studies of human CLC-1 (hClC-1), cysteine substitutions within the P1 region, which is thought to line the narrowest part of the pore, were found to react with this compound and MTSES, leading to channel block physiology.org. The differential reactivity of specific cysteine mutants (e.g., K231C, P234C, H237C) with extracellular versus intracellular this compound application provided evidence that these residues indeed protrude into an aqueous pore connecting the extra- and intracellular environments physiology.org. The size of this compound (6 Å diameter) and its ability to block current flow suggest that the P1 region forms a constriction within the CLC pore physiology.org. Similarly, in CLC-0 channels, this compound and other MTS reagents have been used in SCAM to identify pore-lining residues in the intracellular vestibule, with reactivity correlating with proximity to chloride ions rupress.org. Furthermore, this compound has been utilized in biochemical studies to define the membrane domain boundaries and identify accessible cysteine residues in eukaryotic CLC channels like ClC-2, aiding in the validation of structural models derived from prokaryotic homologs nih.gov.

Table 3: this compound Labeling and Functional Effects on CLC Chloride Channels

| Channel | Residue Position | Mutation | Location | MTSET Application | Observed Effect on Current | Reference |

| hClC-1 | 231 | K231C | P1 region | Extracellular | Block | physiology.org |

| hClC-1 | 234 | P234C | P1 region | Intracellular | Block | physiology.org |

| hClC-1 | 237 | H237C | P1 region | Intracellular | Block | physiology.org |

Compound Name List:

this compound ([2-(trimethylammonium)ethyl] methanethiosulfonate)

MTSES (MTS-ethylsulfonate)

MTSEA (2-aminoethyl methanethiosulfonate)

MTSEA-biotin (N-biotinylaminoethyl MTS)

MTSEA-biotin-CAP (N-biotinylaminoethyl CAP MTS)

GABA (Gamma-aminobutyric acid)

ACh (Acetylcholine)

Glycine

Chloride (Cl−)

Sodium (Na+)

Choline chloride

[3H]CHIBA-3007

[3H]glycine

Dithiothreitol (B142953) (DTT)

N-ethyl maleimide (B117702) (NEM)

Integration of Mtset Chloride Modification with Electrophysiological Techniques

Patch Clamp Recordings (Whole-Cell and Single-Channel)

The patch clamp technique, in its various configurations (whole-cell, cell-attached, inside-out, outside-out), provides high-resolution measurements of ion channel activity. When combined with MTSET+ application, it allows for the direct observation of how cysteine modification impacts channel function in real-time. moleculardevices.comleica-microsystems.com

In patch clamp experiments, MTSET+ can be applied to the bath solution (for excised patches) or to the extracellular/intracellular solution (for whole-cell recordings) to probe the accessibility and functional impact of cysteine modifications. Researchers can observe immediate or time-dependent changes in channel activity, such as alterations in current amplitude, gating kinetics, or voltage dependence, as the MTSET+ modifies specific cysteine residues. For instance, studies on large-conductance potassium (BK) channels have shown that MTSET+ modification can alter the voltage-dependent gating, leading to changes in the probability of channel opening (P_o). rupress.org Similarly, in the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, MTSET+ modification of specific cysteine residues in the sixth transmembrane segment (TM6) has been shown to induce long-lasting openings, suggesting a stabilization of the open state. rupress.org

Table 1: Effects of MTSET-Chloride on Ion Channel Gating Parameters

| Channel Type | Mutation/Site | MTSET Modification Effect | Parameter Changed | Value/Change | Reference |

| BK Channel | Not specified | Increased P_o | V_h | ~40 mV decrease | rupress.org |

| CFTR Channel | I344C/I348C | Increased mean current | Mean Current | 40 ± 4.9% increase | rupress.org |

| CFTR Channel | I344C/I348C | Prolonged opening | Open Time | Tens of seconds | rupress.org |

| Shaker K+ Channel | R1C | Altered voltage dependence | V_h | ~40 mV decrease | pnas.org |

Two-Electrode Voltage Clamp (TEVC) Studies

Two-electrode voltage clamp (TEVC) is a widely used electrophysiological technique, particularly for studying channels expressed in Xenopus oocytes. This method allows for precise control of membrane potential and measurement of currents across the entire cell membrane. MTSET+ has been effectively employed in TEVC experiments to assess cysteine accessibility and the functional impact of modifications. For instance, studies on KCNQ2 channels have used TEVC to investigate the external accessibility of S4 region cysteines to MTSET+, revealing state-dependent modifications. biorxiv.org Similarly, TEVC has been utilized to examine the effects of MTSET+ on CFTR channel function, providing insights into the role of specific residues in channel gating and permeation. nih.gov

Correlation of Modification Rates with Functional Readouts

The kinetics of MTSET+ modification can be quantified by measuring the rate at which functional changes occur following reagent application. This often involves fitting current changes to exponential functions to determine rate constants (k_MTSET) or half-times of modification. By correlating these modification rates with observed functional readouts, such as shifts in voltage dependence or changes in current amplitude, researchers can infer the accessibility and functional importance of specific cysteine residues. For example, in Shaker K+ channels, the rate of MTSET+ modification of cysteine residues in the voltage sensor was found to be dependent on the channel's open probability, with faster modification occurring in states with higher open probability. pnas.org Studies on Hv1 channels have quantified rate constants of MTSET+ modification for specific cysteine mutants under different voltage conditions, demonstrating a clear correlation between voltage, accessibility, and modification rate. nih.gov

Table 2: this compound Modification Rates and Voltage Dependence

| Channel Type | Mutation/Site | Condition/State | Modification Rate (k_MTSET or G-V shift) | Reference |

| Hv1 Channel | I153C | +80 mV | k_MTSET = 3,230 ± 3.8 M⁻¹s⁻¹ | nih.gov |

| Hv1 Channel | I153C | G-V shift | ~-60 mV shift | nih.gov |

| KCNQ2 Channel | A193C | Voltage dependence | mod. rate(V) = – 72.7 ± 19.6 mV | biorxiv.org |

| KCNQ2 Channel | A193C | G(V) | –66.4 ± 1.95 mV | biorxiv.org |

| Shaker K+ Channel | R1C | Activated | ~40 mV decrease in V_h | pnas.org |

Electrophysiological Signatures of Conformational States

MTSET+ modification can serve as a powerful tool to probe and stabilize specific conformational states of ion channels. By introducing a bulky, charged modification at a specific site, MTSET+ can alter the channel's gating properties or ion permeation in ways that are characteristic of a particular conformation. The resulting electrophysiological signatures—such as shifts in voltage activation curves (V_h), altered ion selectivity, or changes in single-channel kinetics—can then be used to infer information about the channel's conformational landscape. For instance, studies on the cardiac Na+-Ca2+ exchanger (NCX1) using MTSET+ revealed state-dependent accessibility of cysteine residues, suggesting that MTSET+ modification could 'trap' the exchanger in specific functional states, thereby providing insights into its transport cycle. pnas.org In CLC channels, MTSET+ application to cysteine mutants in intracellular loops has been used to identify and characterize putative regulatory intracellular conformational changes. nih.gov The significant shifts in voltage dependence observed upon MTSET+ modification, such as the approximately 40 mV decrease in V_h for BK channels rupress.org or the ~60 mV shift in the G-V relationship for Hv1 I153C nih.gov, serve as direct electrophysiological signatures of conformational rearrangements induced by the modification.

Compound Names

this compound (MTSET+)

Methanethiosulfonate-ethyltrimethylammonium

Sodium (2-sulfonatoethyl)methanethiosulfonate (MTSES)

N-ethylmaleimide (NEM)

Methanethiosulfonate-ethylammonium (MTSEA)

Inferences on Protein Structural Dynamics and Allosteric Mechanisms

Detection of Ligand-Induced Conformational Changes

Ligand binding to a protein often triggers conformational rearrangements that are critical for its function. MTSET, when site-specifically attached to a protein, acts as a sensitive reporter of these changes. Upon ligand binding, alterations in the protein's local structure can affect the mobility and accessibility of the spin label, which are directly reflected in the EPR spectral parameters of the MTSET moiety. Changes in spectral line shapes, such as broadening or narrowing, or shifts in specific spectral features, can be correlated with altered side-chain dynamics or changes in the local environment caused by ligand-induced conformational shifts.

For instance, studies on the Serotonin (B10506) Transporter (SERT) have utilized MTSET to investigate ligand-induced conformational changes. By measuring the concentration-dependent inhibition of substrate uptake by MTSET, researchers observed that the presence of certain ligands (like fluoxetine (B1211875) or citalopram) altered the rate of MTSET modification, indicating that ligand binding induced conformational states that made the targeted cysteine residues more accessible or reactive to MTSET. Conversely, other ligands, such as the substrate 5-HT in the presence of ions, led to slower MTSET reactivity, suggesting a different conformational state that shielded the cysteine residue mdpi.com. These observations demonstrate how MTSET reactivity can serve as a proxy for conformational states influenced by ligand binding.

Elucidation of Ion-Binding Sites and Their Role in Protein Dynamics

In the context of ion channels, studies involving the KCNQ1 potassium channel and its auxiliary subunit KCNE1 have highlighted the impact of specific mutations and modifications on ion conductance. When a cysteine residue in KCNE1 was modified with MTSET (resulting in Cys-MTSET), it led to an increase in the conductance of Cs⁺ relative to K⁺. This observation, contrasted with the effect of aromatic amino acid substitutions, suggests that the local environment and dynamics at the MTSET-labeled site are sensitive to ion selectivity and potentially to the allosteric modulation exerted by KCNE1 on the KCNQ1 channel elifesciences.orgresearchgate.net. Furthermore, studies on the Serotonin Transporter have investigated the effects of various ions (e.g., NaCl, NMDG chloride) on MTSET reactivity, linking these effects to allosteric mechanisms of transport inactivation mdpi.com.

Discerning Allosteric Coupling and Modulatory Pathways

Allosteric regulation is a fundamental mechanism by which protein activity is controlled through conformational changes induced by the binding of effectors at sites distant from the primary active site. MTSET-based SDSL-EPR is instrumental in mapping these allosteric pathways. By strategically labeling multiple sites within a protein and monitoring the dynamics of each site in response to allosteric modulation, researchers can trace the propagation of conformational changes. A change in the EPR spectrum at one MTSET-labeled position, induced by an allosteric effector binding elsewhere, indicates that the two sites are allosterically coupled.

The Serotonin Transporter study, for instance, explicitly states that the measurements of MTSET reactivity in the presence of ions depend on MTSET's ability to inactivate transport activity via an allosteric mechanism mdpi.com. Similarly, the modulation of KCNQ1 channel activity by KCNE1 is described as an allosteric mechanism elifesciences.orgresearchgate.net, and the observed effects of Cys-MTSET modifications on ion conductance provide a means to probe the functional consequences of these allosteric interactions. By analyzing how the dynamics at different MTSET-labeled positions change in concert or in response to allosteric effectors, researchers can build models of allosteric communication networks within proteins.

Analysis of Protein Segmental Movements During Functional Cycles

Proteins are not static entities; they undergo dynamic movements and conformational fluctuations that are integral to their functional cycles, such as substrate binding, catalysis, or ion transport. MTSET, attached to specific protein residues, provides a spectroscopic handle to quantify these segmental movements. The EPR spectrum of the nitroxide radical is highly sensitive to the rotational correlation time () of the spin label, which directly reflects the local mobility of the protein segment to which it is attached. Changes in , derived from spectral simulations, can reveal how the flexibility and dynamics of different protein regions vary during different functional states or across a functional cycle.

For example, CW X-band EPR spectra are sensitive to motions occurring on the nanosecond timescale, which is precisely the timescale of protein side-chain dynamics nih.gov. By comparing EPR spectra of MTSET-labeled proteins under different conditions (e.g., apo vs. ligand-bound state, different pH, or in different membrane environments), researchers can detect and quantify changes in local protein segment mobility. Techniques like Double Electron-Electron Resonance (DEER) spectroscopy, when used with double spin-labeling, can further extend the measurable distance range to between 1.5 and 8 nm, providing insights into larger-scale structural dynamics and protein-protein interactions nih.gov. These dynamic parameters derived from EPR analysis are crucial for understanding the mechanism by which proteins transition between functional states.

Compound List:

MTSET-Chloride

Comparative Studies and Strategic Selection of Methanethiosulfonate Mts Reagents

Distinguishing MTSET-Chloride from MTSEA and MTSES Based on Charge and Hydrophilicity

The differences in chemical structure, particularly the terminal functional group on the ethyl linker, dictate the charge and hydrophilicity of MTS reagents, which in turn influence their behavior in biological systems.

This compound: Formally known as N,N,N-trimethyl-2-[(methylsulfonyl)thio]-ethanaminium, monochloride, this compound possesses a permanent positive charge due to its quaternary ammonium (B1175870) group. This permanent cationic nature contributes to its high hydrophilicity and influences its interaction with biological membranes and charged residues within proteins. caymanchem.comontosight.aibiomol.comusbio.net

MTSEA (2-Aminoethyl methanethiosulfonate): MTSEA features a primary amine group on its ethyl linker. At physiological pH (around 7.4), this amine group is largely protonated, rendering MTSEA cationic. However, its charge is pH-dependent, becoming neutral at higher pH values. This pH-dependent charge influences its hydrophilicity and membrane permeability. ttuhsc.edubiotium.comcaymanchem.commedchemexpress.com

MTSES (Sodium (2-sulfonatoethyl)methanethiosulfonate): MTSES contains a sulfonate group, which is permanently anionic across a wide range of physiological pH. This permanent negative charge makes MTSES highly hydrophilic and significantly impacts its membrane permeability. ttuhsc.edumedchemexpress.combiotium.comcaymanchem.com

These distinct charge characteristics are crucial for understanding the differential behavior of these reagents.

| Reagent | Chemical Structure (Simplified) | Charge (at pH 7.4) | Hydrophilicity | Membrane Permeability (Relative) | Primary Application Focus |

| This compound | CH₃-S-SO₂-CH₂-CH₂-N⁺(CH₃)₃ Cl⁻ | Permanently Cationic (+1) | High | Low to Moderate | Extracellular modification, probing electrostatic interactions, ion channel studies. |

| MTSEA | CH₃-S-SO₂-CH₂-CH₂-NH₂ | Cationic (+1) | Moderate to High | Moderate | Probing accessibility, introducing positive charge, ion channel studies. |

| MTSES | CH₃-S-SO₂-CH₂-CH₂-SO₃⁻ Na⁺ | Anionic (-1) | High | Low | Probing extracellular environments, studying electrostatic interactions, anion selectivity. |

Differential Membrane Permeability and its Experimental Implications

The differing charges and hydrophilicity of MTS reagents directly correlate with their ability to traverse biological membranes, a critical factor for experimental design, particularly when studying membrane proteins.

Generally, anionic reagents like MTSES exhibit low membrane permeability due to the electrostatic repulsion from the lipid bilayer's charged headgroups. Cationic reagents like MTSEA and this compound show intermediate permeability; MTSEA's permeability can be influenced by its pH-dependent charge, while this compound's permanent positive charge also limits its passage compared to neutral reagents. ttuhsc.edumedchemexpress.comcaymanchem.comnih.govjneurosci.orgnih.gov This differential permeability dictates their utility for accessing either extracellular or intracellular sites.

Assessment of "Trans"-Membrane Modification Artifacts

"Trans"-membrane modification artifacts occur when an MTS reagent applied to one side of a membrane (e.g., extracellular) unexpectedly modifies cysteine residues on the opposite side (intracellular), or vice versa. This phenomenon is primarily driven by the reagent's ability to cross the cell membrane.

MTSEA , being moderately permeable, has a higher propensity to cause trans-membrane modifications compared to MTSES or this compound. ttuhsc.edu

Even This compound , despite being highly hydrophilic and positively charged, has been observed to cause trans-membrane modifications in certain experimental setups, particularly if membrane leaks are present or under specific voltage conditions. ttuhsc.edu

MTSES , due to its strong negative charge and low permeability, is less likely to cause trans-membrane artifacts when applied extracellularly.

These artifacts can lead to misinterpretation of experimental results, as modifications might be attributed to extracellular sites when they actually involve intracellular targets.

Methodologies for Minimizing Non-Specific/Trans-Membrane Reactivity

To mitigate trans-membrane modification artifacts and ensure targeted labeling, several strategies can be employed:

Reagent Selection: Choosing reagents with appropriate membrane permeability is paramount. For extracellular labeling, MTSES is often preferred due to its low permeability. This compound, with its permanent positive charge, also offers reduced permeability compared to MTSEA. ttuhsc.edumedchemexpress.comcaymanchem.com

Buffer Optimization: Working at specific pH values can influence the charge state of pH-sensitive reagents like MTSEA. However, for permanently charged reagents like this compound and MTSES, pH control primarily ensures optimal reactivity of the target thiol.

Thiol Scavengers: Employing a thiol scavenger, such as cysteine or dithiothreitol (B142953) (DTT), on the opposite side of the membrane from where the MTS reagent is applied can effectively neutralize any reagent that might have crossed the membrane, thereby preventing unwanted modifications. ttuhsc.edu

Experimental Setup: Using excised membrane patches or isolated vesicles can help control the accessibility of reagents to specific sides of the membrane.

Comparative Reactivity Profiles with Target Cysteine Residues

MTS reagents react with free cysteine thiols via nucleophilic attack on the thiosulfonate sulfur atom, displacing the sulfinate group and forming a mixed disulfide bond. The general reaction is: R-SH + CH₃-S-SO₂-R' → R-S-S-CH₃ + CH₃SO₂⁻ + HO-R'.

The intrinsic reactivity of MTS reagents is generally high, with reported second-order rate constants on the order of 10⁵ M⁻¹s⁻¹. ttuhsc.eduinterchim.fr While the core methanethiosulfonate (B1239399) group is the reactive moiety, subtle differences in reactivity can arise from the linker and terminal group.

Reactivity Order: Studies suggest a general trend in reactivity with small thiols, with MTSET being approximately 2.5 times more reactive than MTSEA, and MTSEA being about 10 times more reactive than MTSES. ttuhsc.eduinterchim.fr This order can be influenced by factors such as steric hindrance and the local electrostatic environment around the cysteine residue.

Electrostatic Influence: The charge of the MTS reagent can significantly affect its reaction rate with a cysteine residue, especially if the residue is located in an environment with a specific charge. For instance, a negatively charged reagent like MTSES may react faster with cysteine residues in a positively charged microenvironment, and vice versa. nih.govcore.ac.uk this compound, being permanently cationic, might show differential reactivity compared to the pH-dependent MTSEA, particularly in environments where the local charge influences reagent access or binding.

Optimizing Reagent Choice for Specific Experimental Objectives

The strategic selection of an MTS reagent hinges on the specific experimental goals, the location of the target cysteine residues, and the desired outcome.

For extracellular labeling of membrane proteins: MTSES is often the reagent of choice due to its low membrane permeability and permanent negative charge, which can also be used to probe electrostatic interactions in extracellular or pore-lining regions. ttuhsc.edumedchemexpress.comcaymanchem.com this compound, with its permanent positive charge and reduced permeability, is also suitable for extracellular labeling and probing positively charged environments. caymanchem.comontosight.aibiomol.comusbio.net

For introducing a positive charge or probing accessibility: MTSEA is valuable for introducing a positive charge via its amine group, which can alter protein function or ion channel gating. Its moderate membrane permeability allows for studies of both extracellular and, under certain conditions, intracellular accessibility. ttuhsc.educaymanchem.com

For studying electrostatic interactions: The permanent charges of this compound (cationic) and MTSES (anionic) make them ideal for investigating the role of electrostatics in protein-ligand interactions or channel selectivity. caymanchem.comontosight.aibiomol.commedchemexpress.comcaymanchem.comnih.gov

Minimizing artifacts: When aiming for precise extracellular labeling, MTSES or this compound are generally preferred over MTSEA to reduce the risk of trans-membrane modifications. ttuhsc.edu

Ultimately, the choice depends on balancing the need for specific labeling, the reagent's inherent properties (charge, size, reactivity), and the experimental context to achieve accurate and interpretable results.

Advanced Methodologies and Future Research Directions in Mtset Chloride Applications

Integration with Computational Approaches and Molecular Dynamics Simulations

The integration of experimental data from MTSET-Chloride accessibility studies with computational models and molecular dynamics (MD) simulations represents a powerful approach to refining our understanding of protein conformational dynamics. MD simulations provide an atomic-level view of protein movement over time, but their predictive power is greatly enhanced when constrained by real-world experimental data.

This compound provides critical spatial and temporal constraints for these simulations. By identifying which engineered cysteine residues are accessible to modification in different functional states (e.g., open, closed, inactivated), researchers can validate and refine computational models. If a simulation predicts a particular residue is buried within the protein or lipid membrane, but this compound modification experiments show it to be accessible, the model can be adjusted accordingly.

Furthermore, the kinetics of this compound modification can inform simulations about the dynamics of channel gating or conformational changes. A rapid modification rate suggests a residue is in a constitutively accessible location, whereas a slow or state-dependent rate can reveal transiently exposed surfaces or regions that become accessible only upon a conformational switch. This information helps to build more accurate models of the energy landscapes that govern protein function. For instance, simulations of ion channel gating can be cross-validated by comparing the predicted solvent accessibility of pore-lining residues with accessibility data derived from this compound experiments.

| Application Area | Role of this compound Data | Computational Method | Insights Gained |

| Ion Channel Gating | Provides state-dependent accessibility constraints | Molecular Dynamics (MD) Simulations | Validation of open and closed state models; identification of gating hinges and moving domains. |

| Transporter Conformational Cycling | Maps the accessibility of residues in outward-facing vs. inward-facing conformations | Homology Modeling & Docking | Refinement of alternating-access mechanism models; mapping of substrate and inhibitor binding sites. |

| Allosteric Modulation | Detects conformational changes at sites distal to the ligand binding pocket | Normal Mode Analysis; Markov State Models | Elucidation of allosteric pathways; understanding how modulator binding alters protein dynamics. |

Combination with Other Structural Biology Techniques (e.g., X-ray Crystallography, Cryo-Electron Microscopy) for Correlative Analysis

High-resolution structural techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) provide static snapshots of proteins in specific conformations. While incredibly detailed, these structures often lack functional context, such as identifying the precise residues that line a dynamic pore or how the structure changes in a physiological environment. This compound, through SCAM, provides this crucial functional annotation.

By systematically introducing cysteines into a protein and probing their accessibility with this compound, researchers can map the water-exposed surfaces of a channel or transporter directly onto a high-resolution crystal or cryo-EM structure. This correlative analysis has been instrumental in:

Identifying Pore-Lining Residues: Pinpointing the specific amino acids that form the aqueous pathway for ions or substrates. nih.govnih.gov

Locating Channel Gates: Determining the position of the narrowest constrictions within the pore that control access. nih.gov

Mapping Binding Sites: Identifying residues that become protected from this compound modification in the presence of a substrate or blocking molecule, thereby delineating the binding pocket.

This approach effectively bridges the gap between static structure and dynamic function. For example, a crystal structure might show a wide vestibule, but this compound accessibility data can reveal which parts of that vestibule are functionally relevant and accessible to the aqueous solution during different states of the protein's activity cycle.

Development of Time-Resolved this compound Applications for Transient State Capture

A frontier in protein science is the characterization of transient, short-lived conformational states that are critical for function but difficult to capture with traditional structural methods. Time-resolved studies using this compound offer a promising avenue to probe these fleeting states. By applying this compound rapidly and for controlled durations, it is possible to measure the kinetics of cysteine modification, which reflects the dynamic exposure of that residue.

This approach can be used to study:

Gating Dynamics: Measuring the rate at which a pore-lining cysteine becomes accessible or inaccessible upon a stimulus (e.g., voltage change, ligand binding) can provide direct information on the speed of channel opening or closing.

Sub-state Occupancy: If a protein fluctuates between multiple conformations, the rate of this compound modification will reflect the proportion of time the target cysteine spends in an accessible state.

Conformational Waves: By measuring modification kinetics at different points in a protein, it may be possible to track the propagation of a conformational change through the structure.

Future developments could involve coupling rapid perfusion systems with electrophysiological recording to apply this compound on millisecond timescales, allowing for the capture of very fast conformational transitions that are fundamental to processes like synaptic transmission.

Emerging Applications in Protein Engineering and Rational Design

The data generated from this compound accessibility studies provides a powerful blueprint for the rational design and engineering of proteins with novel functions. By understanding which residues are critical for lining a pore or forming a gate, scientists can make targeted mutations to alter a protein's properties in predictable ways.

One key area of application is the engineering of ion channel selectivity. The lining of the selectivity filter, the narrowest part of the ion conduction pathway, is the primary determinant of which ions can pass through. By identifying these residues with this compound and then mutating them, researchers have successfully altered the ion selectivity of channels. For example, targeted mutations in the pore of a sodium channel, guided by accessibility data, have been shown to change its permeability to other cations like potassium or even divalent cations. semanticscholar.org

Other potential applications in protein engineering include:

Designing Novel Sensors: Engineering channels that are gated by the binding of a specific molecule, where the binding site is designed based on accessibility mapping.

Creating pH-sensitive Channels: Introducing residues in an accessible region that have a titratable side chain, making the channel's conductance sensitive to pH.

Controlling Drug Sensitivity: Modifying residues in or near a drug-binding site, identified through this compound protection experiments, to either enhance or abolish sensitivity to a particular compound.

This rational design cycle—using this compound to understand structure-function, followed by targeted mutagenesis to alter function—represents a powerful paradigm for creating bespoke proteins for research and therapeutic purposes. nih.gov

| Design Goal | Strategy Guided by this compound Data | Example Application |

| Alter Ion Selectivity | Mutate identified pore-lining residues to change electrostatic or steric properties of the selectivity filter. | Convert a sodium-selective channel into a potassium-selective one. semanticscholar.org |

| Engineer Novel Gating | Introduce ligand-binding domains or photo-switchable moieties at accessible extracellular loops. | Create a light-gated ion channel for optogenetics. |

| Modify Drug Affinity | Alter residues in a drug-binding pocket (mapped by protection from this compound) to change binding affinity. | Engineer a channel that is resistant to a specific toxin. |

| Introduce pH-Sensing | Place histidine residues at water-accessible sites within the pore. | Develop a protein that acts as a sensor for intracellular pH changes. |

Potential for High-Throughput Screening in Mechanistic Studies

While traditionally a low-throughput technique requiring painstaking patch-clamp electrophysiology, the principles of this compound accessibility could be adapted for high-throughput screening (HTS) to accelerate mechanistic studies and drug discovery. The goal of such an assay would be to rapidly screen large libraries of compounds for their ability to induce specific conformational changes in a target protein.

A conceptual HTS assay could be designed as follows:

Develop a Reporter System: Engineer a target protein with a single, strategically placed cysteine in a region that changes its accessibility in a functionally important way (e.g., opening of a channel gate).

Use a Fluorescent Thiol-Reactive Probe: Instead of this compound, use a thiol-reactive probe that becomes fluorescent upon binding to the cysteine.

Screen Compound Libraries: In a multi-well plate format, expose cells expressing the engineered protein to different compounds from a library.

Measure Fluorescence: After adding the fluorescent probe, measure the fluorescence intensity. Compounds that induce a conformational change exposing the cysteine will result in a high fluorescence signal, while compounds that stabilize a closed state will result in a low signal.

This approach would enable the screening of thousands of molecules to identify allosteric modulators that stabilize particular protein states. Such screens could be invaluable for discovering new classes of drugs that act by subtly modulating protein function rather than simple blocking. While technical challenges remain, the development of such HTS assays represents a significant future direction for leveraging the power of cysteine-accessibility chemistry on a much larger scale.

Q & A

Q. How can researchers balance innovation and risk when proposing novel applications of this compound?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.